molecular formula C12H21ClN2 B022818 4-Dimethylamino-1-neopentylpyridinium Chloride CAS No. 109911-77-5

4-Dimethylamino-1-neopentylpyridinium Chloride

Cat. No. B022818
M. Wt: 228.76 g/mol
InChI Key: OTCQGJASYOVVCB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 4-Dimethylamino-1-neopentylpyridinium Chloride derivatives involves the interaction of various chemicals to form new compounds. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols, illustrating a specific synthesis route involving this class of compounds (Liu et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as Tris[4-(dimethylamino)pyridinium][(bis-μ-dichlorido)-decaaquadichloridodineodymium(III)] pentachloride dihydrate, provide insights into their complex arrangements. These structures often involve hydrogen bonds and other intermolecular interactions, contributing to their stability and reactivity (Benslimane et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 4-Dimethylamino-1-neopentylpyridinium Chloride derivatives are diverse. For example, 4-(Dimethylamino)pyridine has been shown to be an effective catalyst for iodolactonisation reactions, indicating its reactivity in forming lactones from unsaturated carboxylic acids (Meng et al., 2015).

Physical Properties Analysis

The physical properties of compounds like 4-Dimethylamino-1-neopentylpyridinium Chloride are influenced by their molecular structure. For instance, the crystal structure analysis reveals detailed information about the arrangement of molecules in solid state, which is crucial for understanding their physical properties (Harzallah et al., 2021).

Chemical Properties Analysis

Chemical properties analysis often involves studying the interactions between different molecules and ions. For example, the interaction between 4-(dimethylamino)pyridinium cations and various anions in crystal structures can provide insights into the compound's reactivity and potential applications in catalysis and synthesis (Najafi et al., 2012).

Scientific Research Applications

  • Intramolecular Charge-Transfer Energies Study : This compound is used for studying the intramolecular charge-transfer energies of dyes with dimethylamino electron donor groups and N-R-pyridinium electron acceptors (Coe et al., 2003).

  • Photoinduced Intramolecular Electron Transfer : It plays a role in studying photoinduced intramolecular electron transfer in 4-dimethylaminopyridines (Szydłowska et al., 2003).

  • Catalyst in Esterification of Carboxylic Acids : The compound is used as a catalyst in the direct esterification of carboxylic acids, resulting in high yields of esters under mild conditions (Kim Sunggak et al., 1984).

  • Catalyst for Iodolactonisation Reactions : It is an excellent catalyst for iodolactonisation reactions of α-unsaturated carboxylic acids, affording β-lactones, or both under neutral conditions at room temperature (Meng et al., 2015).

  • Chiral Lewis Base Catalysis : The compound is effective in diverse processes like the Staudinger synthesis of beta-lactams, silyl ketene acetal acylation, and amine kinetic resolution (Fu, 2004).

  • Adhesion Layer for Adsorption on Gold Surfaces : It acts as an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces (Gandubert & Lennox, 2006).

  • Benzoylation of Secondary and Tertiary Alcohols : N-benzoyl-4-(dimethylamino)pyridinium chloride is employed directly for the benzoylation of secondary and tertiary alcohols (Wolfe, 1997).

  • T-Butyloxycarbonylation of Amines : 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride is used for the t-butoxycarbonylation of amines (Guibe-jampel & Wakselman, 1971).

  • Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine is a highly selective and qualitative reagent for selenium (Demeyere & Hoste, 1962).

  • Structural Characterization in Chemistry : This compound has been structurally characterized, showcasing its features in chemical structures (Pickett et al., 2008).

Safety And Hazards

When handling “4-Dimethylamino-1-neopentylpyridinium Chloride”, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N2.ClH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCQGJASYOVVCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570205
Record name 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-1-neopentylpyridinium Chloride

CAS RN

109911-77-5
Record name 4-(Dimethylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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